![molecular formula C18H18N2OS B2723422 N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide CAS No. 923069-83-4](/img/structure/B2723422.png)
N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyl group, which is a branched alkyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzothiazole derivative with a tert-butyl benzamide derivative. The exact method would depend on the specific substituents on these starting materials .Molecular Structure Analysis
The benzothiazole ring system in this compound is aromatic and would contribute to the compound’s stability. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole and amide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Sensing Mechanisms and Photophysical Properties
- Excited State Intramolecular Proton Transfer (ESIPT) Sensing : A study detailed the mechanism behind the aqueous fluoride chemosensor involving a derivative of N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide. This research revealed that the ESIPT of the desilylation reaction product is crucial for the fluorescent sensing mechanism, showcasing low barrier processes and exothermic nature of ESIPT, supported by DFT/TDDFT methods (Chen, Zhou, Zhao, & Chu, 2014).
Synthetic Applications
- Electrochemical C–H Thiolation : Another study introduced a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides. This process highlights the versatility of thiazole derivatives in synthesizing complex organic materials, offering a sustainable and efficient pathway (Qian, Li, Song, & Xu, 2017).
Antimicrobial and Antifungal Agents
- Synthesis of Antimicrobial Agents : Research into the synthesis of 2-phenylamino-thiazole derivatives, including those related to this compound, demonstrated significant antimicrobial activity. These compounds were more potent than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as Candida strains, showcasing their potential in pharmaceutical applications (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Corrosion Inhibition
- Corrosion Inhibitors : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel in acidic solutions. These inhibitors show potential for industrial applications, particularly in protecting metal surfaces from corrosive environments (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may affect bacterial metabolic pathways.
Pharmacokinetics
A favorable pharmacokinetic profile was reported for similar compounds .
Result of Action
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may have bactericidal activity.
Action Environment
Similar compounds have been synthesized under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)13-6-4-12(5-7-13)17(21)20-14-8-9-15-16(10-14)22-11-19-15/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVRIIZVIBXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


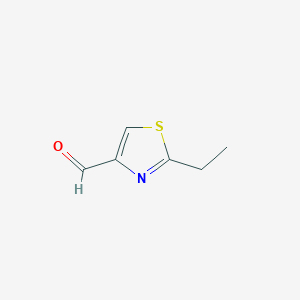


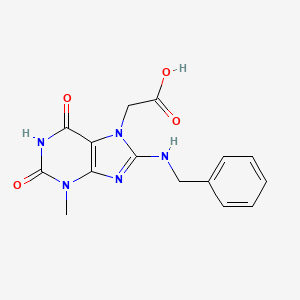

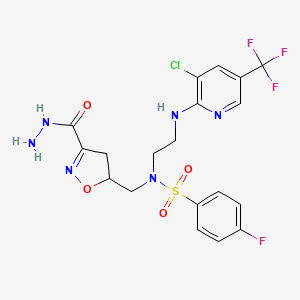
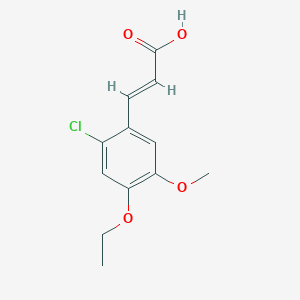
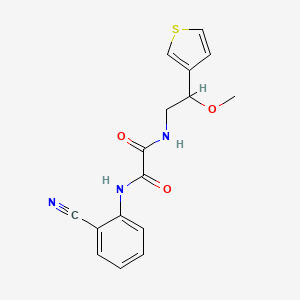
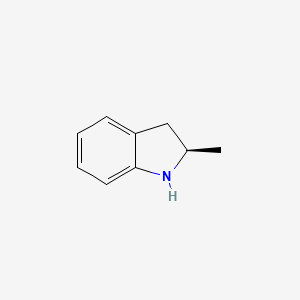



![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)